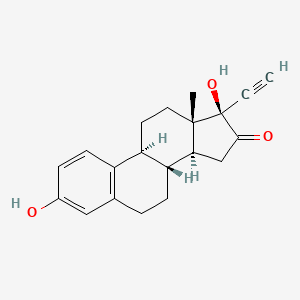

16-オキソ-エチニルエストラジオール

説明

16-Oxo-ethinylestradiol is a derivative of ethinylestradiol . It has a molecular formula of C20H22O3 and a molecular weight of 310.3869 .

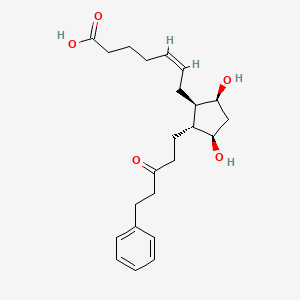

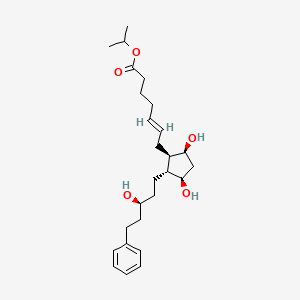

Molecular Structure Analysis

The molecular structure of 16-Oxo-ethinylestradiol consists of 20 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact structure can be represented by the SMILES string:C[C@]12CC[C@H]3C@@Hccc34)[C@@H]1CC(=O)[C@@]2(O)C#C . Physical and Chemical Properties Analysis

16-Oxo-ethinylestradiol is a derivative of ethinylestradiol, which is a crystalline white or yellowish powder, insoluble in water but soluble in ethanol, ether, acetone, dioxane, and chloroform .科学的研究の応用

環境科学と汚染研究

16-オキソ-エチニルエストラジオール(17α-エチニルエストラジオールまたはEE2としても知られています)は、特にバイオソリッドが適用された場合の土壌における吸着とバイオアベイラビリティへの影響について研究されてきました {svg_1}. この研究は、小麦植物での試験を通じて、バイオソリッドの適用が土壌におけるEE2の吸着とバイオアベイラビリティに及ぼす影響を評価することを目的とした {svg_2}. その結果、EE2ともう1つの化合物であるトリクロサン(TCS)は、シュートよりも主に根に集中していることが示されました {svg_3}.

生態毒性学

EE2は、女性の経口避妊薬として使用される主要な合成ホルモンであり、獣医学および動物生産にも適用されるため、世界各地の水生環境で検出されています {svg_4}. 非標的生物であるミジンコ属 (Daphnia magna) におけるEE2の慢性的な影響を評価するために研究が行われました {svg_5}. その結果は、EE2濃度にさらされたD. magnaは、個体(生活史)と個体以下(生化学レベル)のパラメータに有意な影響を与えたことを示しました {svg_6}.

水処理

磁性MXene複合材料Fe3O4@Ti3C2は、水溶液から17α-エチニルエストラジオール(EE2)の吸着剤として、成功裏に調製および使用されました {svg_7}. 吸着パラメータ(吸着時間、溶液のpH、初期濃度、吸着剤の量)の相互作用効果を調査し、最適化するために、反応表面法が使用されました {svg_8}.

Safety and Hazards

作用機序

Target of Action

16-Oxo-ethinylestradiol is a derivative of ethinylestradiol, a synthetic estrogen . The primary targets of this compound are estrogen receptors, which are the biological targets of estrogens like estradiol . These receptors are found in various tissues throughout the body, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues .

Mode of Action

16-Oxo-ethinylestradiol, like ethinylestradiol, acts as an agonist of the estrogen receptors . It binds to these receptors, leading to a decrease in luteinizing hormone and gonadotrophic hormone . This results in a decrease in endometrial vascularization and prevention of ovulation .

Biochemical Pathways

The biochemical pathways affected by 16-Oxo-ethinylestradiol are likely similar to those affected by ethinylestradiol. For the aerobic degradation of estrogens, it has been proposed that the degradation pathway begins with 17β-dehydrogenation to render estrone, followed by the oxygenolytic degradation of the aromatic ring A through the previous 4-hydroxylation and the subsequent meta-cleavage reaction .

Pharmacokinetics

The pharmacokinetics of 16-Oxo-ethinylestradiol are expected to be similar to those of ethinylestradiol. Ethinylestradiol is primarily metabolized in the liver, mainly by CYP3A4 . It has a bioavailability of 38–48% , and its elimination half-life ranges from 7 to 36 hours . It is excreted in feces (62%) and urine (38%) .

Result of Action

The molecular and cellular effects of 16-Oxo-ethinylestradiol’s action are likely to be similar to those of ethinylestradiol. These effects include breast tenderness and enlargement, headache, fluid retention, and nausea . In men, it can cause breast development, feminization in general, hypogonadism, and sexual dysfunction . Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .

Action Environment

The action of 16-Oxo-ethinylestradiol, like that of ethinylestradiol, can be influenced by environmental factors. For instance, the presence of this compound in aquatic environments has been associated with detrimental effects on biota

生化学分析

Biochemical Properties

16-Oxo-ethinylestradiol, like its parent compound ethinylestradiol, is likely to interact with various enzymes, proteins, and other biomolecules. Ethinylestradiol is known to be metabolized primarily by the liver enzyme CYP3A4 . It is also known to bind to sex hormone-binding globulin (SHBG) and albumin . The interactions of 16-Oxo-ethinylestradiol with these and other biomolecules would need to be further investigated.

Cellular Effects

The cellular effects of 16-Oxo-ethinylestradiol are not well-studied. Ethinylestradiol is known to have various effects on cells. It can cause breast tenderness and enlargement, headache, fluid retention, and nausea among others .

Molecular Mechanism

Ethinylestradiol is known to act as an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It is more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus .

Temporal Effects in Laboratory Settings

Studies on ethinylestradiol have shown that it has an elimination half-life of 7-36 hours .

Dosage Effects in Animal Models

Studies on ethinylestradiol have shown that it can suppress inflammation in Daphnia magna, a non-target organism, when exposed to it for 21 days .

Metabolic Pathways

Ethinylestradiol is known to be metabolized primarily by the liver enzyme CYP3A4 . Major human metabolic pathways of ethinylestradiol are hydroxylation via CYP enzymes, glucuronidation or sulfation .

Transport and Distribution

Ethinylestradiol is known to bind to sex hormone-binding globulin (SHBG) and albumin , which could potentially aid in its transport and distribution.

Subcellular Localization

Studies on other enzymes have shown that altering the subcellular localization can result in varying biotransformation rates .

特性

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-17,21,23H,4,6,8-9,11H2,2H3/t15-,16-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJACPGCDLFVQMY-JOMPHRNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159230 | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350468-76-6 | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350468766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-OXO-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTC87NA4WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)

![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)